molecular formula C15H14O2 B14516482 (3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone CAS No. 62810-57-5

(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone

Cat. No.: B14516482
CAS No.: 62810-57-5
M. Wt: 226.27 g/mol
InChI Key: OUNSICKDGZXIQK-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two phenyl rings, one substituted with two methyl groups at the 3 and 4 positions, and the other with a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzophenone or 3,4-dimethylbenzoic acid.

    Reduction: Formation of (3,4-dimethylphenyl)(3-hydroxyphenyl)methanol.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethylphenyl)(3-nitrophenyl)methanone
  • (3,4-Dimethylphenyl)(4-hydroxyphenyl)methanone
  • (3,4-Dimethylphenyl)(2-hydroxyphenyl)methanone

Uniqueness

(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

62810-57-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,16H,1-2H3

InChI Key

OUNSICKDGZXIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)O)C

Origin of Product

United States

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